molecular formula C23H22N2O4S B2740785 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 76973-47-2

3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2740785
CAS No.: 76973-47-2
M. Wt: 422.5
InChI Key: KZIRUMDUEJOLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound offered for research and development purposes. It is part of the pyrazoline derivative family, a class of compounds recognized for their versatile applications in scientific research . Pyrazoline derivatives are frequently investigated for their potential biological activities and their utility in organic synthesis and materials science . Researchers value these compounds as key intermediates and building blocks in the development of novel substances and for probing structure-activity relationships . The presence of both methoxyphenyl and phenylsulfonyl groups on the pyrazoline core may influence the compound's intermolecular interactions and crystalline packing, which is a subject of interest in crystal engineering and materials science . This product is intended for laboratory research by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzenesulfonyl)-3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-12-8-17(9-13-19)22-16-23(18-10-14-20(29-2)15-11-18)25(24-22)30(26,27)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRUMDUEJOLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic Effects of Substituents

  • 4-Methoxyphenyl Groups : Electron-donating methoxy groups direct cyclization to the 3- and 5-positions via resonance stabilization of intermediates.
  • Phenylsulfonyl Group : The strong electron-withdrawing effect of the sulfonyl moiety favors N1-substitution over C-substitution.

Byproduct Analysis and Solutions

Byproduct Cause Mitigation Strategy
1,5-Disubstituted pyrazole Competing cyclization pathway Use bulky solvents (t-BuOH)
Over-sulfonylated product Excess sulfonyl chloride Slow addition (syringe pump)
Desulfonylation Hydrolytic conditions Anhydrous DCM, molecular sieves

Spectroscopic Characterization Benchmarks

Successful synthesis requires validation through advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 3.17 (dd, J = 7.3, 17.1 Hz, 1H, C4-H)
    • δ 3.87 (dd, J = 12.4, 17.1 Hz, 1H, C5-H)
    • δ 5.29 (dd, J = 7.3, 12.4 Hz, 1H, C4-H)
    • δ 6.78–7.99 (m, 16H, aromatic)
  • ¹³C NMR :

    • 43.58 ppm (C4)
    • 64.52 ppm (C5)
    • 158.62 ppm (C3)
    • 132.75–144.49 ppm (aromatic carbons)

Infrared Spectroscopy

  • 1,593 cm⁻¹: N=C stretching (pyrazole ring)
  • 1,235 cm⁻¹: S=O asymmetric stretching
  • 1,150 cm⁻¹: S=O symmetric stretching

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Cyclocondensation 68–75 90–95 12–24 Moderate
Chalcone cyclization 72–82 92–98 6–12 High
Post-synthetic sulfonyl 65–70 85–90 8–10 Low
Sonochemical 75–78 93–96 1–2 High

Industrial-Scale Considerations

For kilogram-scale production, the chalcone cyclization route offers optimal balance:

  • Cost Analysis :
    • Raw materials: $320/kg (4-methoxyacetophenone), $280/kg (phenylsulfonyl hydrazine)
    • Energy: $150/kg (MW irradiation vs. $210/kg for conventional heating)
  • Environmental Impact :
    • E-factor: 8.7 (sonochemical) vs. 12.4 (traditional)
    • PMI (Process Mass Intensity): 18.2 kg/kg (optimized) vs. 27.5 kg/kg (baseline)

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce sulfides.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of pyrazole derivatives with sulfonyl chlorides and aromatic compounds. The structural characteristics include:

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 364.43 g/mol
  • Key Functional Groups : Methoxy groups, sulfonyl group, and a pyrazole ring.

The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonylation : Introduction of the phenylsulfonyl group through nucleophilic substitution.
  • Methoxylation : Addition of methoxy groups via methylation reactions.

Research indicates that 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibits various biological activities:

  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
  • Antioxidant Activity : The compound has demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anti-inflammatory Efficacy :
    • A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in vivo. The results indicated that certain derivatives exhibited comparable efficacy to traditional anti-inflammatory drugs .
  • Antioxidant Activity Assessment :
    • In vitro assays were conducted to assess the radical scavenging activity of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. The compound showed higher antioxidant activity than ascorbic acid in DPPH assays .
  • Cytotoxicity Studies :
    • Research involving colorectal cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and phenylsulfonyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below, we compare 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole with structurally analogous compounds.

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight Key Structural Features Reference
Target Compound Phenylsulfonyl, 4-MeO-Ph, 4-MeO-Ph 464.52 g/mol Planar dihydropyrazole core; sulfonyl enhances polarity
3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Phenyl, 4-Me-Ph, 4-Me-Ph 384.50 g/mol Methyl groups increase hydrophobicity
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole Phenyl, Ph, Ph 354.43 g/mol Lacks electron-donating groups; reduced solubility
3,5-Bis(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole 4-Me-Benzenesulfonyl, 3,4-diMeO-Ph, 3,4-diMeO-Ph 496.58 g/mol Additional methoxy groups enhance steric bulk

Key Observations:

  • Electron-Donating Groups : Methoxy substituents (as in the target compound) improve solubility and electronic delocalization compared to methyl or unsubstituted phenyl groups .
  • Sulfonyl vs.
Analgesic Activity
  • Target Compound: Limited direct data, but structurally similar 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2f) showed 55% inhibition in acetic acid-induced writhing tests (compared to acetyl salicylic acid at 65%) . The methoxy groups enhance activity by modulating electron density and receptor interactions.
  • 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2e) : Exhibited 52% inhibition , slightly lower than 2f, suggesting methoxy groups outperform methyl in analgesic efficacy .
  • 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (2d) : Moderate activity (48% inhibition ), highlighting the necessity of electron-donating substituents for optimal effects .
Antimicrobial Activity

All tested pyrazolines showed broad-spectrum antimicrobial activity, but substituent effects were less pronounced. For example:

  • Methyl and methoxy derivatives exhibited comparable MIC values (~25–50 µg/mL) against E. coli and S. aureus .
Antioxidant Activity
  • Methoxy-substituted pyrazolines demonstrated superior DPPH radical scavenging (IC50 ~40 µM) compared to methyl or unsubstituted analogs (IC50 >60 µM), attributed to the electron-donating methoxy groups stabilizing radical intermediates .

Crystallographic and Computational Insights

  • Target Compound: Crystallizes in a monoclinic system (space group P21/c) with a dihedral angle of 84.3° between the pyrazoline core and methoxyphenyl groups .
  • 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : Exhibits similar packing but with shorter C–H···π interactions due to methyl substituents .
  • DFT studies on related compounds suggest methoxy groups increase HOMO-LUMO gaps, enhancing stability but reducing reactivity .

Biological Activity

3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article compiles research findings, synthesis methods, and biological evaluations of this compound, emphasizing its pharmacological properties and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is C19H19N2O3SC_{19}H_{19}N_2O_3S with a molecular weight of approximately 357.43 g/mol. The compound features two methoxyphenyl groups and a phenylsulfonyl moiety, contributing to its unique chemical properties.

Structural Representation

PropertyValue
Molecular FormulaC19H19N2O3SC_{19}H_{19}N_2O_3S
Molecular Weight357.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of catalysts and specific solvents to enhance yield and purity.

General Synthetic Route

  • Starting Materials : 4-methoxybenzaldehyde, phenylsulfonyl hydrazine.
  • Reagents : Catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., toluene).
  • Procedure :
    • Mix the starting materials in the solvent.
    • Heat the mixture under reflux.
    • Isolate the product via filtration and purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research has shown that compounds similar to 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Results : Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics.

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Research Findings

  • Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels in treated cell lines.
  • Animal Models : Demonstrated efficacy in reducing inflammation in models of arthritis.

Antioxidant Activity

The antioxidant capacity of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been evaluated using various assays such as DPPH and ABTS.

Experimental Results

  • DPPH Assay : IC50 values indicated strong scavenging activity comparable to known antioxidants.
  • Mechanism : Likely involves donation of hydrogen atoms from the methoxy groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

  • Methodology : The compound is synthesized via cyclocondensation of (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenylsulfonyl hydrazine in glacial acetic acid under reflux (6–10 hours). Purification involves recrystallization from ethanol or toluene, yielding ~63–76% .
  • Key Data :

  • Precursor: Chalcone derivative (2E-configuration critical for regioselectivity).
  • Solvent: Glacial acetic acid (acts as catalyst and solvent).
  • Characterization: Confirmed via melting point (414–474 K) and NMR/IR spectroscopy .

Q. How is the molecular conformation determined, and what intermolecular interactions stabilize the crystal structure?

  • Methodology : Single-crystal X-ray diffraction (SHELX programs ) reveals a nearly planar pyrazole ring (r.m.s. deviation ≤0.046 Å) with dihedral angles between substituents (e.g., 73.3° between methoxyphenyl groups). Weak C–H···π and π-π interactions (3.59–3.89 Å intercentroid distances) stabilize the lattice .
  • Key Parameters :

  • Space group: Monoclinic P21/aP2_1/a.
  • Unit cell dimensions: a=9.4788A˚,b=10.1893A˚,c=19.9139A˚,β=92.296a = 9.4788 \, \text{Å}, \, b = 10.1893 \, \text{Å}, \, c = 19.9139 \, \text{Å}, \, \beta = 92.296^\circ.
  • Hydrogen bonding: C–H···O/F contacts below van der Waals radii sums .

Advanced Research Questions

Q. What pharmacological activities have been reported, and how are they evaluated?

  • Methodology :

  • Antimicrobial : Tested via agar diffusion/broth dilution against Gram-positive/negative bacteria (MIC: 12.5–50 µg/mL) .
  • Analgesic : Acetic acid-induced writhing test in mice (30–50% inhibition at 50 mg/kg) .
  • Anticancer : MTT assay on MDA-MB-468 cells (IC₅₀: ~20 µM) with ROS-mediated apoptosis via caspase-3 activation .
    • Key Findings : Electron-withdrawing substituents (e.g., sulfonyl) enhance bioactivity by increasing electrophilicity .

Q. How do computational studies (e.g., DFT) explain electronic properties and drug-target interactions?

  • Methodology : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Molecular docking (AutoDock Vina) predicts binding to COX-2 (ΔG = −9.2 kcal/mol) and EGFR kinase (ΔG = −8.7 kcal/mol) via sulfonyl group interactions .
  • Key Insights :

  • Charge distribution: Methoxy groups donate electron density, stabilizing aromatic rings.
  • Pharmacophore: Pyrazole core and sulfonyl group critical for target binding .

Q. What structural features influence activity in structure-activity relationship (SAR) studies?

  • Methodology : Comparative crystallography and bioassays of analogs (e.g., 4-fluoro or nitro substitutions) reveal:

  • Dihedral angles >70° between aryl groups reduce steric hindrance, improving ligand-receptor fit.
  • Methoxy groups enhance solubility and π-stacking in hydrophobic pockets .
    • SAR Trends :
  • Higher antifungal activity with electron-withdrawing para-substituents (e.g., −NO₂).
  • Bulkier substituents (e.g., phenylsulfonyl) improve metabolic stability .

Q. How does the crystal structure compare to related pyrazoline derivatives?

  • Methodology : Comparative analysis using CCDC data (Mercury software) shows:

  • Similar envelope conformations in 4,5-dihydro-1H-pyrazoles (puckering amplitude ≤0.15 Å).
  • Distinct packing motifs: Title compound forms 2D layers via C–H···π interactions, while fluoro analogs exhibit 3D networks with C–H···F bonds .
    • Key Differences :
  • Nitro-substituted derivatives: Increased polarity alters solubility (logP reduced by 0.8 units).
  • Fluorinated analogs: Higher thermal stability (m.p. +20–30 K) due to stronger intermolecular forces .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Validate structures with R-factor ≤5% and CIF checks via PLATON .
  • Bioassays : Include positive controls (e.g., diclofenac for analgesic tests) and validate cytotoxicity with flow cytometry .
  • Computational Tools : Gaussian 16 for DFT; PyMOL for docking visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.